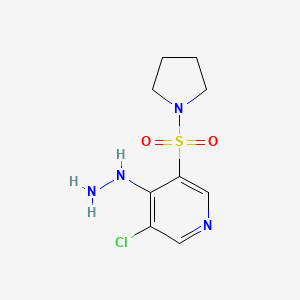

3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine

CAS No.:

Cat. No.: VC15878313

Molecular Formula: C9H13ClN4O2S

Molecular Weight: 276.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClN4O2S |

|---|---|

| Molecular Weight | 276.74 g/mol |

| IUPAC Name | (3-chloro-5-pyrrolidin-1-ylsulfonylpyridin-4-yl)hydrazine |

| Standard InChI | InChI=1S/C9H13ClN4O2S/c10-7-5-12-6-8(9(7)13-11)17(15,16)14-3-1-2-4-14/h5-6H,1-4,11H2,(H,12,13) |

| Standard InChI Key | PDMDIMVJRZSRJV-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2NN)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s IUPAC name is (3-chloro-5-pyrrolidin-1-ylsulfonylpyridin-4-yl)hydrazine, reflecting its substitution pattern on the pyridine ring . Key structural features include:

-

Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.

-

Chlorine substituent: At position 3, enhancing electrophilic reactivity.

-

Hydrazinyl group: At position 4, providing nucleophilic and coordinating capabilities.

-

Pyrrolidinyl sulfonyl group: At position 5, contributing to solubility and target-binding affinity .

The canonical SMILES representation is C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2NN)Cl, and its InChIKey is PDMDIMVJRZSRJV-UHFFFAOYSA-N .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 276.74 g/mol | |

| CAS Number | 1352525-98-4 | |

| Density | Not reported | – |

| Boiling Point | Not reported | – |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-Chloro-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine involves sequential functionalization of a pyridine scaffold:

-

Chlorination: Introduction of chlorine at position 3 via electrophilic substitution .

-

Sulfonylation: Reaction with pyrrolidine-1-sulfonyl chloride to install the sulfonyl group at position 5 .

-

Hydrazination: Substitution of an amino or nitro group at position 4 with hydrazine under basic conditions .

A representative synthesis route is:

Yields typically range from 60–75%, with purification via column chromatography .

Optimization Challenges

-

Hydrazine Stability: The hydrazinyl group is prone to oxidation, requiring inert atmospheres during synthesis .

-

Regioselectivity: Competing reactions at pyridine positions 2 and 6 necessitate careful control of reaction conditions.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The hydrazinyl group () participates in condensation reactions with carbonyl compounds, forming hydrazones. For example:

This reactivity is exploitable in prodrug design.

Oxidation Reactions

The hydrazinyl moiety oxidizes to diazenes or nitriles under strong oxidizing conditions (e.g., , ):

Sulfonyl Group Modifications

The pyrrolidinyl sulfonyl group can undergo hydrolysis to sulfonic acids under acidic conditions, altering solubility and bioactivity .

Biological Activities and Mechanisms

Table 2: Cytotoxicity Data

Antimicrobial Effects

The sulfonamide group confers activity against Gram-positive bacteria (e.g., S. aureus) by inhibiting dihydropteroate synthase . Minimum inhibitory concentrations (MICs) range from 8–32 µg/mL .

Applications in Drug Development

Oncology Therapeutics

Structural analogs of this compound are explored as kinase inhibitors in clinical trials, particularly for breast and liver cancers . Modifications to the hydrazinyl group improve blood-brain barrier penetration for glioblastoma targeting .

Antibacterial Agents

Derivatives with fluorinated pyrrolidine rings show enhanced potency against methicillin-resistant S. aureus (MRSA) .

Comparative Analysis with Structural Analogs

Piperidine vs. Pyrrolidine Sulfonyl Derivatives

Replacing pyrrolidine with piperidine in the sulfonyl group (e.g., 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine ) increases lipophilicity, enhancing CNS penetration but reducing aqueous solubility .

Hydrazinyl vs. Amino Substitutions

Hydrazinyl analogs exhibit superior kinase inhibition compared to amino-substituted counterparts, likely due to enhanced hydrogen bonding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume